1-Methyl-3-tetradecylimidazolium hexafluorophosphate
Overview
Description
1-Methyl-3-tetradecylimidazolium hexafluorophosphate is an ionic liquid with the molecular formula C18H35F6N2P and a molecular weight of 424.45 g/mol . This compound is known for its unique properties, such as a melting point of 69°C and a density of 0.990 g/cm³ . It is often used in various scientific and industrial applications due to its stability and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-3-tetradecylimidazolium hexafluorophosphate can be synthesized through a series of chemical reactions involving the alkylation of imidazole with tetradecyl bromide, followed by anion exchange with hexafluorophosphate . The reaction conditions typically involve:
Alkylation: Imidazole is reacted with tetradecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures.
Anion Exchange: The resulting 1-methyl-3-tetradecylimidazolium bromide is then subjected to anion exchange with hexafluorophosphate salts, such as potassium hexafluorophosphate, in an aqueous medium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The final product is typically purified through recrystallization or other separation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-tetradecylimidazolium hexafluorophosphate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the imidazolium cation.
Coordination Reactions: The hexafluorophosphate anion can coordinate with metal ions, forming complexes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as halides, thiolates, and alkoxides. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Coordination Reactions: Metal salts such as copper(II) sulfate or nickel(II) chloride are used in coordination reactions. These reactions are often performed in aqueous or mixed solvent systems.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazolium salts, while coordination reactions can produce metal-hexafluorophosphate complexes .
Scientific Research Applications
1-Methyl-3-tetradecylimidazolium hexafluorophosphate has a wide range of scientific research applications, including:
Biology: Employed in the extraction and stabilization of biomolecules, as well as in the development of biosensors.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-methyl-3-tetradecylimidazolium hexafluorophosphate is primarily based on its ionic nature. The imidazolium cation interacts with various molecular targets through electrostatic and hydrogen bonding interactions, while the hexafluorophosphate anion can participate in coordination with metal ions . These interactions facilitate various chemical processes, such as catalysis and stabilization of reactive intermediates.
Comparison with Similar Compounds
1-Methyl-3-tetradecylimidazolium hexafluorophosphate can be compared with other similar compounds, such as:
1-Methyl-3-tetradecylimidazolium chloride: Similar in structure but with a chloride anion, which affects its solubility and reactivity.
1-Methyl-3-tetradecylimidazolium tetrafluoroborate: Contains a tetrafluoroborate anion, which provides different electrochemical properties and stability.
1-Methyl-3-tetradecylimidazolium bis(trifluoromethylsulfonyl)imide: Features a bis(trifluoromethylsulfonyl)imide anion, known for its hydrophobicity and thermal stability.
These compounds share similar cationic structures but differ in their anionic components, leading to variations in their physical and chemical properties, as well as their applications.
Properties
IUPAC Name |
1-methyl-3-tetradecylimidazol-1-ium;hexafluorophosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N2.F6P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-17-16-19(2)18-20;1-7(2,3,4,5)6/h16-18H,3-15H2,1-2H3;/q+1;-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYARLXKWHFGQBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35F6N2P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4049248 | |
Record name | 1-Methyl-3-tetradecylimidazolium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4049248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219947-94-1 | |
Record name | 1-Methyl-3-tetradecylimidazolium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4049248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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